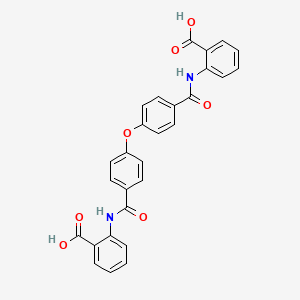
Bursin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bursin is a tripeptide hormone composed of lysine, histidine, and glycine. It was first isolated from the bursa of Fabricius in chickens and is known for its role in inducing B-cell differentiation
準備方法
Synthetic Routes and Reaction Conditions
Bursin can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds. The protecting groups are removed using trifluoroacetic acid, and the peptide is cleaved from the resin .
Industrial Production Methods
For large-scale production, this compound can be produced using recombinant DNA technology. This involves the insertion of the gene encoding this compound into a suitable expression system, such as Escherichia coli. The bacteria are cultured, and the peptide is expressed, harvested, and purified using techniques such as affinity chromatography and high-performance liquid chromatography .
化学反応の分析
Types of Reactions
Bursin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: This compound can undergo substitution reactions where one amino acid residue is replaced by another, altering its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or beta-mercaptoethanol are commonly used reducing agents.
Substitution: Amino acid derivatives and coupling reagents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include modified peptides with altered biological activities, which can be used to study the structure-activity relationships of this compound .
科学的研究の応用
Bursin has a wide range of scientific research applications, including:
Immunology: this compound is used as an immunomodulatory agent to study B-cell differentiation and immune responses.
Vaccine Development: this compound is explored as an adjuvant in vaccines to enhance immune responses against various pathogens.
Cancer Research: this compound’s ability to modulate the immune system makes it a potential candidate for cancer immunotherapy.
Drug Development: This compound and its analogs are studied for their therapeutic potential in treating autoimmune diseases and infections .
作用機序
Bursin exerts its effects by binding to specific receptors on the surface of B-cells, leading to their differentiation and proliferation. The molecular targets include receptors involved in the cyclic guanosine monophosphate pathway, which plays a crucial role in B-cell signaling. This compound also modulates the expression of cytokines such as interleukin-2, interleukin-4, and interferon-gamma, enhancing the immune response .
類似化合物との比較
Similar Compounds
Gagnon’s Peptide: Composed of lysine, asparagine, proline, and tyrosine, it also induces B-cell differentiation but has a different amino acid sequence.
Thymosin Alpha-1: A peptide hormone that modulates the immune system but has a broader range of effects compared to bursin.
Interleukin-7: A cytokine that promotes B-cell and T-cell development but operates through different signaling pathways .
Uniqueness
This compound is unique in its specific ability to induce B-cell differentiation and its potential as a vaccine adjuvant. Its small size and specific amino acid sequence confer distinct biological activities that are not observed in other similar compounds .
特性
分子式 |
C14H25N7O3 |
|---|---|
分子量 |
339.39 g/mol |
IUPAC名 |
2,6-diamino-N-[1-[(2-amino-2-oxoethyl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C14H25N7O3/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22/h6,8,10-11H,1-5,7,15-16H2,(H2,17,22)(H,18,20)(H,19,24)(H,21,23) |
InChIキー |
DIBAKBGYJUCGDL-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14069141.png)
![benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14069147.png)


![tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14069168.png)



![(1S,15S)-Bicyclo[13.1.0]hexadecan-2-one](/img/structure/B14069187.png)




![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14069209.png)
